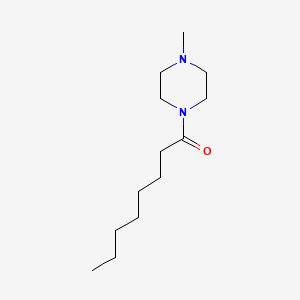

Piperazine, 4-methyl-1-octanoyl-

Description

Significance of the Piperazine (B1678402) Scaffold as a Privileged Structure in Drug Discovery

The piperazine scaffold is widely recognized as a privileged structure in drug discovery due to its versatile characteristics that favorably influence the properties of a molecule. researchgate.net This prevalence is not coincidental but is rooted in the distinct advantages conferred by the piperazine ring.

One of the key attributes of the piperazine moiety is its ability to improve the pharmacokinetic profile of drug candidates. nih.gov The two nitrogen atoms within the ring can be protonated at physiological pH, which significantly enhances the aqueous solubility of the parent molecule. nih.govwikipedia.org This is a critical factor for drug absorption, distribution, and excretion. The basicity of the piperazine nitrogens can be fine-tuned through substitution, allowing medicinal chemists to modulate the pKa to optimize drug-like properties. researchgate.netwikipedia.org

Furthermore, the piperazine ring is conformationally flexible, typically adopting a chair conformation. This flexibility allows it to act as a versatile linker or spacer between different pharmacophoric elements within a drug molecule, enabling optimal interaction with biological targets. researchgate.net The piperazine scaffold also provides a platform for introducing a variety of substituents at its two nitrogen atoms, facilitating the exploration of chemical space and the optimization of structure-activity relationships (SAR). nih.gov

The piperazine ring is a common feature in numerous drugs across various therapeutic areas, including but not limited to:

Antipsychotics: The arylpiperazine moiety is a key pharmacophore in drugs like aripiprazole (B633) and ziprasidone. nih.gov

Antidepressants: Trazodone and vilazodone (B1662482) are examples of antidepressants incorporating the piperazine structure. researchgate.net

Antihistamines: Cetirizine and hydroxyzine (B1673990) contain a piperazine ring. ijrrjournal.com

Anticancer agents: Imatinib and sunitinib, used in cancer therapy, feature the piperazine scaffold.

Antiviral drugs: Indinavir, a protease inhibitor for HIV treatment, includes a piperazine moiety. researchgate.net

The following table summarizes some of the key properties that establish piperazine as a privileged scaffold:

| Property | Significance in Drug Discovery |

| Solubility | The basic nitrogen atoms enhance aqueous solubility, improving bioavailability. nih.gov |

| Basicity (pKa) | The pKa can be modulated to control ionization at physiological pH, impacting absorption and target binding. researchgate.netwikipedia.org |

| Chemical Reactivity | The secondary amine functionality allows for straightforward derivatization at the N1 and N4 positions. researchgate.net |

| Conformational Flexibility | The chair conformation provides a versatile scaffold for orienting substituents for optimal target interaction. researchgate.net |

| Metabolic Stability | The piperazine ring itself is often metabolically stable, contributing to a longer duration of action. |

Evolution of N-Substituted Piperazine Derivatives in Biological Research

The true potential of the piperazine scaffold in biological research has been unlocked through the exploration of its N-substituted derivatives. The ability to introduce diverse substituents at the N1 and N4 positions has led to the development of a vast library of compounds with a wide spectrum of pharmacological activities. researchgate.netnih.gov

Early research often focused on simple N-alkyl or N-aryl substitutions. For instance, N-arylpiperazines were found to be crucial for activity at various central nervous system (CNS) receptors, particularly serotonergic and dopaminergic receptors. nih.gov This discovery paved the way for the development of numerous antipsychotic and antidepressant drugs. researchgate.net

Over time, the complexity and diversity of N-substituents have evolved significantly. Researchers have explored the introduction of a wide array of functional groups, including:

Acyl groups: N-acylation of piperazine has been a common strategy to modulate the basicity of the nitrogen atom and to introduce different pharmacophoric features. acs.orgservice.gov.uk

Heterocyclic rings: Attaching various heterocyclic systems to the piperazine nitrogen has led to the discovery of potent and selective agents for a range of biological targets. acs.org

Complex side chains: The incorporation of more elaborate side chains has allowed for the optimization of binding to specific targets and the improvement of pharmacokinetic properties.

The evolution of N-substituted piperazine derivatives has been driven by the need for more selective and potent drugs with improved safety profiles. Structure-activity relationship (SAR) studies have been instrumental in guiding the design of new derivatives with desired biological activities. nih.govmdpi.com For example, it has been shown that the nature of the substituent on one nitrogen atom can significantly influence the required substituent on the other nitrogen for optimal activity.

Rationale for Investigating Specific N-Acyl-N'-Alkyl Piperazine Structures, with Emphasis on the Octanoyl and Methyl Substituents in Piperazine, 4-methyl-1-octanoyl-

The investigation of specific N-acyl-N'-alkyl piperazine structures, such as Piperazine, 4-methyl-1-octanoyl-, is a logical progression in the exploration of the chemical space around the piperazine scaffold. The rationale for studying this particular combination of substituents is based on established principles of medicinal chemistry.

The N-methyl Group:

The introduction of a methyl group at the N4 position is a common strategy in drug design. The N-methyl group offers several potential advantages:

Increased Lipophilicity: The methyl group is a small, lipophilic substituent that can enhance the ability of the molecule to cross biological membranes, including the blood-brain barrier. mdpi.com

Steric Influence: The relatively small size of the methyl group can provide a degree of steric bulk that may influence the binding conformation of the molecule to its target, potentially enhancing selectivity. mdpi.com

Metabolic Stability: N-methylation can sometimes protect the nitrogen atom from certain metabolic pathways, potentially increasing the drug's half-life.

Basicity Modulation: While the effect is modest, the methyl group can slightly increase the basicity of the nitrogen atom it is attached to, which can be important for interactions with biological targets.

The N-octanoyl Group:

The N-octanoyl group, an eight-carbon acyl chain, introduces a significant lipophilic component to the molecule. The rationale for incorporating this specific acyl chain includes:

Structure-Activity Relationship (SAR) Exploration: In many series of N-acyl piperazines, the length of the acyl chain is a critical determinant of biological activity. An octanoyl group represents a specific point in this SAR exploration, and its effects can be compared to shorter or longer acyl chains to determine the optimal length for a desired biological effect. acs.org

Potential for Novel Interactions: The flexible octanoyl chain can explore hydrophobic pockets within a biological target, potentially leading to new binding modes and enhanced potency.

Properties

CAS No. |

57150-48-8 |

|---|---|

Molecular Formula |

C13H26N2O |

Molecular Weight |

226.36 g/mol |

IUPAC Name |

1-(4-methylpiperazin-1-yl)octan-1-one |

InChI |

InChI=1S/C13H26N2O/c1-3-4-5-6-7-8-13(16)15-11-9-14(2)10-12-15/h3-12H2,1-2H3 |

InChI Key |

QXHNMHHWHZVDMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)N1CCN(CC1)C |

Origin of Product |

United States |

Synthetic Methodologies for Piperazine, 4 Methyl 1 Octanoyl and Analogous N Acyl N Alkyl Piperazines

Retrosynthetic Analysis of Piperazine (B1678402), 4-methyl-1-octanoyl-

A retrosynthetic analysis of the target molecule, Piperazine, 4-methyl-1-octanoyl-, identifies two primary disconnection points corresponding to the formation of the N-C bonds. The most logical disconnections are at the amide and the tertiary amine linkages.

Disconnection 1 (Amide Bond): Breaking the C(O)-N bond between the octanoyl group and the piperazine ring suggests N-methylpiperazine and an activated octanoic acid derivative (such as octanoyl chloride or octanoic anhydride) as the immediate precursors. This is a common and straightforward approach for N-acylation.

Disconnection 2 (N-Methyl Bond): Alternatively, disconnecting the methyl group from the nitrogen at the 4-position points to 1-octanoylpiperazine as the precursor, which would then be methylated.

Combined Disconnection: A further disconnection of 1-octanoylpiperazine reveals piperazine and an octanoyl precursor. This suggests a synthetic route starting with the parent piperazine heterocycle, followed by sequential acylation and alkylation.

The most convergent and common synthetic strategy would involve the acylation of commercially available N-methylpiperazine. This avoids the need for selective alkylation of an already acylated piperazine, which can sometimes present challenges with selectivity and reactivity.

Classical and Contemporary Approaches to Piperazine Ring Formation

While many syntheses of N-acyl-N'-alkyl piperazines start from the pre-formed piperazine ring, the construction of the heterocycle itself is a fundamental aspect of organic synthesis. nih.gov The piperazine moiety is a prevalent feature in many biologically active molecules, leading to the development of numerous synthetic methods. nih.govnsf.gov

Classical methods often involve the cyclization of diethanolamine (B148213) derivatives or the reaction of ethylenediamine (B42938) with a 1,2-dihaloethane. More contemporary and versatile approaches include:

Diol-Diamine Coupling: A ruthenium-catalyzed coupling reaction between a diol and a diamine can efficiently produce piperazines under relatively mild conditions. organic-chemistry.org

Palladium-Catalyzed Cyclization: The modular synthesis of highly substituted piperazines can be achieved through palladium-catalyzed cyclization reactions, which couple a propargyl unit with various diamine components, offering high regio- and stereochemical control. organic-chemistry.org

Visible-Light-Promoted Annulation: A modern approach utilizes visible-light photoredox catalysis for the decarboxylative annulation between a glycine-based diamine and various aldehydes to yield substituted piperazines. organic-chemistry.org

Wacker-Type Aerobic Oxidative Cyclization: This method, enabled by a base-free palladium catalyst, allows for the synthesis of various six-membered nitrogen heterocycles, including piperazines, from alkene precursors. organic-chemistry.org

These methods provide access to a wide range of substituted piperazine cores that can be further functionalized.

Targeted Acylation Strategies for the 1-Octanoyl Moiety

The introduction of the octanoyl group onto the piperazine nitrogen is a critical step. This is typically accomplished through standard amide bond formation reactions.

Direct Acylation of Piperazine Derivatives

The most direct method for synthesizing Piperazine, 4-methyl-1-octanoyl- is the reaction of N-methylpiperazine with an activated form of octanoic acid. The most common activating agent is an acyl chloride.

The reaction involves the nucleophilic attack of the secondary amine of N-methylpiperazine on the electrophilic carbonyl carbon of octanoyl chloride. A base, such as triethylamine (B128534) or pyridine, is often added to scavenge the hydrochloric acid byproduct. This method is generally high-yielding and proceeds under mild conditions. The synthesis of various N-acyl piperazine derivatives often follows this straightforward protocol. mdpi.com

Coupling Reactions Involving Octanoic Acid Derivatives

Modern amide bond formation often employs coupling reagents to react a carboxylic acid directly with an amine, avoiding the need to first prepare a reactive acyl chloride. This approach is beneficial when the starting materials are sensitive to the conditions required for acyl chloride formation.

Common coupling reagents used for this type of transformation include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. google.com

Phosphonium/Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient for forming amide bonds, even with sterically hindered substrates or less nucleophilic amines.

This strategy would involve reacting N-methylpiperazine with octanoic acid in the presence of a suitable coupling agent and a non-nucleophilic base.

Alkylation Strategies for the 4-Methyl Moiety

If the synthesis starts with a piperazine that is first acylated, the subsequent introduction of the methyl group at the N-4 position is required.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for forming C-N bonds and is a key strategy for the N-alkylation of piperazines. nih.govnih.gov For the synthesis of the 4-methyl moiety, this would typically involve the reaction of a secondary amine (the piperazine derivative) with an aldehyde (formaldehyde).

The general process involves two steps that are often performed in a single pot:

Imine/Iminium Ion Formation: The secondary amine of the piperazine reacts with formaldehyde (B43269) to form a hemiaminal intermediate, which then dehydrates to form a reactive iminium ion.

Reduction: A reducing agent present in the reaction mixture reduces the iminium ion to the tertiary amine.

Commonly used reducing agents for this transformation include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones. nih.govgoogle.com

Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable under mildly acidic conditions often used to promote iminium ion formation. google.com

Catalytic Hydrogenation: The condensation product of piperazine and formaldehyde can be reduced with hydrogen gas over a catalyst like Raney Nickel or Palladium on carbon (Pd/C). google.com

For instance, N-methylpiperazine itself is often synthesized via the reductive amination of piperazine with formaldehyde and a reducing agent. google.com

Summary of Synthetic Strategies

| Strategy | Precursors | Key Reagents/Conditions | Reference |

| Direct Acylation | N-Methylpiperazine, Octanoyl Chloride | Triethylamine, Dichloromethane | mdpi.com |

| Peptide Coupling | N-Methylpiperazine, Octanoic Acid | DCC or HATU, Base (e.g., DIPEA) | google.com |

| Reductive Amination | 1-Octanoylpiperazine, Formaldehyde | NaBH(OAc)₃ or H₂/Pd-C | nih.govgoogle.com |

| Piperazine Ring Formation | Acyclic Diamines and Diols/Dihalides | Ru or Pd catalysts, Photoredox catalysts | organic-chemistry.org |

Direct Alkylation of N-Substituted Piperazines

The synthesis of N-acyl-N'-alkyl piperazines, such as Piperazine, 4-methyl-1-octanoyl-, can be strategically approached through the direct alkylation of an N-substituted piperazine precursor. A common and effective method involves the initial acylation of piperazine, followed by the alkylation of the second nitrogen atom. For the target compound, this would typically involve the reaction of 1-methylpiperazine (B117243) with octanoyl chloride to form an amide, followed by subsequent alkylation.

However, a more controlled and widely applicable route involves the use of a protecting group. For instance, N-acetylpiperazine can be alkylated with an appropriate alkyl halide, followed by the hydrolysis of the acetyl group to yield the N-alkylpiperazine. researchgate.net This intermediate can then be acylated to introduce the octanoyl group.

A general procedure for the direct alkylation of an N-acylpiperazine involves reacting it with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent is crucial for achieving high yields and minimizing side reactions, such as the formation of quaternary ammonium (B1175870) salts. researchgate.net Common bases include potassium carbonate and N,N-diisopropylethylamine (Hünig's base), while solvents like acetonitrile (B52724) and dimethylformamide (DMF) are often employed. researchgate.netresearchgate.net

For example, the synthesis of N-butyl-N'-acetylpiperazine can be achieved by reacting N-acetylpiperazine with butyl bromide in the presence of potassium carbonate. researchgate.net This reaction typically proceeds under reflux conditions to ensure completion. researchgate.net A similar strategy can be applied for the synthesis of Piperazine, 4-methyl-1-octanoyl- by reacting 1-methylpiperazine with an octanoylating agent first, followed by alkylation, or by alkylating a suitable N-acylpiperazine with a methylating agent.

Table 1: Examples of Direct N-Alkylation of Acylpiperazines

| N-Acylpiperazine | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| N-Acetylpiperazine | n-Butyl bromide | K₂CO₃ | Acetonitrile | N-Butyl-N'-acetylpiperazine | 88 | researchgate.net |

| N-Acetylpiperazine | n-Hexyl bromide | K₂CO₃ | Acetonitrile | N-Hexyl-N'-acetylpiperazine | 90 | researchgate.net |

| N-Acetylpiperazine | n-Octyl bromide | K₂CO₃ | Acetonitrile | N-Octyl-N'-acetylpiperazine | 87 | researchgate.net |

| N-Acetylpiperazine | n-Dodecyl bromide | K₂CO₃ | Acetonitrile | N-Dodecyl-N'-acetylpiperazine | 82 | researchgate.net |

Stereoselective Synthesis Considerations for Chiral Piperazine Derivatives

While Piperazine, 4-methyl-1-octanoyl- itself is not chiral, the synthesis of chiral piperazine derivatives is a significant area of research due to their prevalence in pharmaceuticals. nih.govacs.orgnih.gov Stereoselective synthesis aims to control the formation of specific stereoisomers, which can have different biological activities.

The introduction of chirality into the piperazine ring typically involves substitution on the carbon atoms of the ring. Methodologies for the stereoselective synthesis of C-substituted piperazines are of high utility. nih.govacs.org One approach involves the use of chiral starting materials, such as amino acids, to construct the piperazine ring with a predefined stereochemistry. nih.gov For example, optically pure amino acids can be converted into 1,2-diamines, which then undergo cyclization to form enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov

Another strategy is the use of chiral catalysts to induce stereoselectivity in the cyclization reaction. For instance, iridium-catalyzed [3+3]-cycloadditions of imines have been shown to produce C-substituted piperazines with high diastereoselectivity. nih.govacs.org Similarly, palladium-catalyzed annulation of N-activated aziridines with anilines and propargyl carbonates can yield highly substituted piperazines with excellent stereoselectivity. acs.org

Table 2: Approaches to Stereoselective Synthesis of Piperazine Derivatives

| Method | Key Feature | Example Product | Stereoselectivity | Reference |

| Chiral Pool Synthesis | Use of enantiopure starting materials like amino acids. | 3-Substituted piperazine-2-acetic acid esters | High enantiomeric purity | nih.gov |

| Catalytic Asymmetric Synthesis | Iridium-catalyzed [3+3]-cycloaddition of imines. | C-Substituted piperazines | High diastereoselectivity | nih.govacs.org |

| Diastereoselective Cyclization | Palladium-catalyzed annulation of N-activated aziridines. | Highly substituted piperazines | >99% de, ee | acs.org |

Green Chemistry Principles in the Synthesis of Piperazine, 4-methyl-1-octanoyl-

Applying green chemistry principles to the synthesis of piperazine derivatives is crucial for developing more sustainable and environmentally friendly processes. Key principles include waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency.

One approach to greener synthesis is the use of catalytic reactions, which reduce the need for stoichiometric reagents and minimize waste. For instance, nickel-catalyzed N-alkylation of amines using alcohols as alkylating agents represents an atom-economical "borrowing hydrogen" reaction, with water as the only byproduct. nih.gov The synthesis of 1-methylpiperazine itself can be achieved through a green process involving the hydrogenation of an intermediate catalyzed by Raney nickel, which boasts high conversion and selectivity. chemicalbook.com

The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps and purification stages. nih.gov Furthermore, the use of water as a solvent, where feasible, is a key aspect of green synthesis. For example, the synthesis of 1-amino-4-methylpiperazine (B1216902) can be performed via catalytic hydrogenation in water. google.com

Another important consideration is the choice of starting materials. Utilizing renewable feedstocks can significantly improve the environmental footprint of a synthetic process. While not directly applicable to the synthesis of Piperazine, 4-methyl-1-octanoyl- based on current literature, the exploration of bio-based starting materials for piperazine synthesis is an active area of research.

Purification Techniques for Synthesized Piperazine Derivatives

The purification of synthesized piperazine derivatives is essential to obtain the product with the desired purity. Common techniques include recrystallization, distillation, and various forms of chromatography.

Recrystallization is a widely used method for purifying solid piperazine derivatives. neuroquantology.comnih.gov The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble. Ethanol is a common recrystallization solvent for many piperazine derivatives. neuroquantology.com For instance, after synthesis, crude products can be recrystallized from isopropyl alcohol with the addition of charcoal to remove colored impurities. nih.gov The formation of piperazine salts, such as the hexahydrate, can also be used as a purification step, followed by regeneration of the free base. google.com

Distillation is suitable for purifying liquid piperazine derivatives that are thermally stable. researchgate.net Vacuum distillation is often employed for high-boiling point compounds to lower the boiling temperature and prevent decomposition. For example, N-butylpiperazine can be isolated by normal distillation. researchgate.net

Chromatography offers a high degree of separation and is used for purifying both solid and liquid compounds.

Column Chromatography: This is a standard technique where the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent (mobile phase) is used to elute the components at different rates.

High-Performance Liquid Chromatography (HPLC): HPLC provides high resolution and is used for both analytical and preparative-scale purification. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for purifying piperazine derivatives. researchgate.net However, due to the polar nature of some piperazines, they may not be well-retained on standard C18 columns. researchgate.net In such cases, derivatization or the use of hydrophilic interaction chromatography (HILIC) may be necessary. researchgate.net

Gas Chromatography (GC): GC is suitable for volatile and thermally stable piperazine derivatives. The sample is vaporized and separated in a gaseous mobile phase.

The choice of purification method depends on the physical state of the compound, its stability, and the nature of the impurities. Often, a combination of these techniques is required to achieve high purity.

Computational and Theoretical Investigations of Piperazine, 4 Methyl 1 Octanoyl

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of "Piperazine, 4-methyl-1-octanoyl-". By solving approximations of the Schrödinger equation, DFT can determine the molecule's most stable three-dimensional arrangement (molecular geometry) and the distribution of its electrons (electronic structure).

DFT methods, such as B3LYP or WB97XD, combined with a suitable basis set like 6-311++G**, are used to optimize the molecular geometry. jksus.org This process finds the conformation with the lowest potential energy. For "Piperazine, 4-methyl-1-octanoyl-", this would involve determining the bond lengths, bond angles, and dihedral angles of the piperazine (B1678402) ring, the flexible octanoyl chain, and the methyl group. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. jksus.org

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which are crucial for predicting intermolecular interactions. researchgate.net For this compound, the oxygen atom of the carbonyl group is expected to be a primary nucleophilic site, while hydrogen atoms on the piperazine ring could be electrophilic sites.

Table 1: Predicted Electronic Properties of Piperazine, 4-methyl-1-octanoyl- (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular forces |

Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. researchgate.net This method is fundamental in drug discovery for estimating the binding affinity and identifying key interactions between a potential drug molecule and its biological target.

For "Piperazine, 4-methyl-1-octanoyl-", docking simulations would involve placing the molecule into the active site of a selected protein target. The process uses a scoring function to evaluate thousands of possible binding poses, ranking them based on their predicted binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov

The results of a docking study reveal the specific amino acid residues in the receptor's binding pocket that interact with the ligand. nih.gov For instance, the octanoyl chain of the molecule might form hydrophobic interactions with nonpolar residues, while the piperazine nitrogen atoms or the carbonyl oxygen could act as hydrogen bond acceptors or donors. nih.govnih.gov These simulations can explain the binding modes of similar piperazine derivatives and guide modifications to improve potency and selectivity. nih.govnih.gov

Molecular Dynamics Simulations for Ligand-Target Interaction Stability and Conformational Flexibility

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nitech.ac.jp MD simulations apply the laws of classical mechanics to model the movements of atoms and molecules, providing insights into the stability of the binding interaction and the conformational flexibility of both the ligand and the target. rsc.org

An MD simulation of "Piperazine, 4-methyl-1-octanoyl-" bound to a receptor would track the atomic coordinates of the entire system over a set period, typically nanoseconds to microseconds. The analysis of the resulting trajectory can confirm whether the binding pose predicted by docking is stable. Key metrics such as Root Mean Square Deviation (RMSD) are used to assess the stability of the complex. Furthermore, MD can reveal how the flexible octanoyl chain adapts its conformation within the binding pocket and the role of water molecules in mediating interactions. nitech.ac.jp Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to calculate binding free energies with greater accuracy than docking alone. rsc.org

In Silico Prediction of Preclinical Pharmacokinetic Properties and Druglikeness

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties and "druglikeness" of a compound. nih.gov These properties, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), can be predicted using various computational models. nih.gov

For "Piperazine, 4-methyl-1-octanoyl-", these in silico tools can estimate key physicochemical properties like lipophilicity (LogP), aqueous solubility (LogS), molecular weight, and topological polar surface area (TPSA). nih.govmdpi.com These parameters are evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the compound's potential for good oral bioavailability. mdpi.commdpi.com For example, a high LogP value might indicate poor solubility but good membrane permeability. Predictive models can also flag potential liabilities, such as a high number of rotatable bonds, which might affect binding affinity and bioavailability.

Table 2: Predicted Physicochemical and Druglikeness Properties of Piperazine, 4-methyl-1-octanoyl-

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Status |

|---|---|---|---|

| Molecular Weight | 226.36 g/mol | ≤ 500 g/mol | Pass |

| LogP (Lipophilicity) | 3.1 | ≤ 5 | Pass |

| Hydrogen Bond Donors | 0 | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Pass |

| Topological Polar Surface Area | 20.3 Ų | < 140 Ų | Pass |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net By developing a mathematical model, QSAR can predict the activity of new, untested compounds. nih.gov

To build a QSAR model relevant to "Piperazine, 4-methyl-1-octanoyl-", a dataset of structurally similar piperazine derivatives with known biological activities would be required. nih.gov Various molecular descriptors, representing electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that links these descriptors to the observed activity. mdpi.com

The resulting QSAR model could predict the activity of "Piperazine, 4-methyl-1-octanoyl-" and identify which of its structural features—such as the length of the acyl chain or substitutions on the piperazine ring—are most important for the desired biological effect. nih.govnih.gov This information is invaluable for designing more potent analogues.

Analysis of Non-Covalent Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Non-covalent interactions are the primary forces governing how a ligand binds to its receptor. rsc.org A detailed analysis of these interactions is essential for understanding the molecular basis of a compound's activity. For "Piperazine, 4-methyl-1-octanoyl-", several types of non-covalent interactions are significant.

Hydrogen Bonding: The carbonyl oxygen of the octanoyl group is a potent hydrogen bond acceptor. ias.ac.in The nitrogen atoms in the piperazine ring can also accept hydrogen bonds, although their basicity is reduced by the amide linkage. The molecule itself lacks a classical hydrogen bond donor. acs.org

Hydrophobic Interactions: The long, aliphatic octanoyl chain is a significant hydrophobic feature. It is likely to engage in favorable van der Waals interactions with nonpolar pockets in a binding site, displacing water molecules and contributing to binding affinity. nih.gov

Other Interactions: Depending on the binding environment, other interactions such as π-cation interactions could occur if the piperazine nitrogen becomes protonated and interacts with an aromatic residue. nih.gov

Computational tools like Reduced Density Gradient (RDG) analysis can visualize and characterize these weak interactions within the molecular structure, providing a comprehensive picture of the forces at play. researchgate.net

Preclinical Biological Investigations and Mechanistic Characterization of Piperazine, 4 Methyl 1 Octanoyl Analogs

In Vitro Receptor Binding and Functional Assays

In vitro receptor binding and functional assays are fundamental in early-stage drug discovery to determine the affinity and efficacy of a compound at various biological targets. For piperazine (B1678402) derivatives, these studies often focus on neurotransmitter systems due to the structural similarities of the piperazine moiety to endogenous ligands.

Assessment of Affinity and Efficacy at Neurotransmitter Receptors (e.g., GABA, serotonin (B10506), dopamine (B1211576), opioid, cannabinoid)

Piperazine derivatives are frequently screened for their ability to bind to and modulate the activity of a wide array of neurotransmitter receptors. For example, certain piperazine-containing compounds have shown affinity for serotonin (5-HT) and dopamine receptors. One study on a series of piperazine derivatives identified a compound with high affinity for the 5-HT1A receptor, with a Ki value of 1.28 nM. google.com This affinity was associated with potential antidepressant activity. google.com

Other research has explored the interaction of piperazine analogs with dopamine receptors. For instance, the compound LQFM018, a piperazine-containing molecule, was found to have affinity for the dopamine D4 receptor with a Ki of 0.26 μM. nih.gov This interaction was linked to its effects on leukemic cells. nih.gov

Furthermore, the cannabinoid receptor system is another area of investigation for piperazine derivatives. A study on benzhydryl piperazine analogs identified a compound that binds to the CB1 receptor with a Ki value of 220 nM, acting as an inverse agonist. mdpi.com The opioidergic system has also been a target, with studies demonstrating interactions between opioid and cannabinoid receptors, which can be modulated by compounds that affect these systems. nih.gov

While no data exists for Piperazine, 4-methyl-1-octanoyl-, the diverse receptor-binding profiles of its chemical relatives suggest that it could potentially interact with one or more of these neurotransmitter systems.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., acetylcholinesterase, kinases)

The inhibitory effects of piperazine derivatives on various enzymes are a significant area of preclinical research. Acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine, is a common target for compounds aimed at treating neurodegenerative diseases. Several studies have reported the AChE inhibitory activity of piperazine derivatives. For example, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated as AChE inhibitors, with the most potent compound exhibiting an IC50 value of 0.91 μM. chemicalbook.com

Protein kinases, which play a crucial role in cell signaling and are often dysregulated in cancer, are another important class of enzymes targeted by piperazine-containing compounds. A novel type II ABL/c-KIT dual kinase inhibitor incorporating a 4-methylpiperazin-1-yl moiety demonstrated potent inhibition of purified ABL (IC50: 46 nM) and c-KIT kinase (IC50: 75 nM). researchgate.net

The inhibitory potential of Piperazine, 4-methyl-1-octanoyl- against these or other enzymes remains to be determined through future experimental evaluation.

Cellular Pathway Modulation in Preclinical Cell Lines

Investigating how a compound affects cellular pathways in preclinical cell lines provides insight into its potential therapeutic applications, particularly in oncology.

Apoptosis Induction and Cell Cycle Analysis in Cancer Cell Lines

Many piperazine derivatives have been investigated for their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. One novel piperazine derivative was found to potently inhibit cancer cell proliferation (GI50 = 0.06-0.16 μM) and induce caspase-dependent apoptosis in various cancer cell lines, including K562 (leukemia), HeLa (cervical cancer), and AGS (gastric adenocarcinoma). mdpi.com This was achieved through the inhibition of multiple cancer signaling pathways. mdpi.com

Cell cycle analysis is often performed in conjunction with apoptosis assays. A ciprofloxacin (B1669076) derivative containing a piperazine moiety was shown to cause cell cycle arrest at the G2/M phase in HCT 116 (colorectal cancer) and A549 (lung cancer) cell lines, contributing to its anti-proliferative effects. americanelements.com Another piperazine-containing compound, LQFM018, induced cell cycle arrest in the G2/M phase in K562 leukemic cells. nih.gov

The potential for Piperazine, 4-methyl-1-octanoyl- to exhibit similar cytotoxic and cytostatic effects on cancer cells would require dedicated in vitro studies.

Autophagy and Necroptosis Pathways

In addition to apoptosis, other forms of programmed cell death, such as autophagy and necroptosis, are areas of interest. The piperazine-containing compound LQFM018 was found to promote cell death in K562 cells via necroptotic signaling, suggesting an alternative mechanism for its anticancer activity. nih.gov This finding highlights the potential for piperazine derivatives to engage different cell death pathways. nih.gov

Modulation of Gene and Protein Expression (e.g., BDNF, PKA)

The ability of a compound to modulate the expression of specific genes and proteins is a key aspect of its mechanism of action. Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA) are important molecules in neuronal function and are sometimes studied in the context of piperazine derivatives. In a study of piperazine derivatives with antidepressant potential, a lead compound was found to reverse the reduced expression of 5-HT1AR, BDNF, and PKA in a model of depression. google.com This suggests that some piperazine analogs can influence the expression of key proteins involved in neuroplasticity and signaling pathways. google.com

Whether Piperazine, 4-methyl-1-octanoyl- can modulate the expression of BDNF, PKA, or other important cellular proteins is a question that can only be answered through future molecular biology studies.

In Vitro Permeability and Membrane Interaction Studies (pre-absorption context)

Comprehensive searches of available scientific literature and research databases did not yield specific studies on the in vitro permeability and membrane interaction of Piperazine, 4-methyl-1-octanoyl-. While general methodologies for assessing the permeability of chemical compounds exist, such as the Caco-2 cell model which predicts intestinal absorption, no data has been published applying these techniques to this specific molecule. nih.gov Similarly, detailed investigations into its direct interactions with artificial or biological membranes, which are crucial for understanding its pharmacokinetic and pharmacodynamic profiles, remain to be reported. nih.gov

Research on other acylated piperazine derivatives has indicated that cellular permeability can be influenced by the nature of the acyl substituent and other structural modifications. nih.gov However, without direct experimental data for Piperazine, 4-methyl-1-octanoyl-, any discussion on its specific permeability characteristics would be speculative.

Ex Vivo Analysis of Tissue Responses in Animal Models (excluding human clinical outcomes)

There is currently no publicly available scientific literature detailing the ex vivo analysis of tissue responses to Piperazine, 4-methyl-1-octanoyl- in any animal models. Methodologies for such studies, which involve the analysis of isolated tissues or organs after in vivo exposure to a compound, are well-established for assessing biological effects and target engagement. acs.org These can include, but are not limited to, histological analysis, immunofluorescence staining, and receptor autoradiography on tissues such as the brain, liver, or muscle. acs.orgnih.gov

While studies on other piperazine-containing molecules have demonstrated a range of biological activities in ex vivo settings, including receptor binding and effects on cellular signaling pathways, this information cannot be extrapolated to predict the specific tissue responses to Piperazine, 4-methyl-1-octanoyl-. nih.govnih.gov The unique combination of the 4-methylpiperazine core and the 1-octanoyl group necessitates dedicated experimental investigation to determine its effects on animal tissues.

Metabolism and Biodistribution Studies of Piperazine, 4 Methyl 1 Octanoyl in Preclinical Models

Identification and Characterization of Metabolites in Animal Systems

In preclinical animal models, Piperazine (B1678402), 4-methyl-1-octanoyl- is anticipated to undergo extensive metabolism, leading to the formation of several metabolites. Based on the known metabolic pathways of other piperazine-containing compounds, the primary metabolites would likely result from modifications to both the piperazine ring and the octanoyl side chain.

Key predicted metabolites would include products of oxidation, N-dealkylation, and hydrolysis. For instance, studies on other 4-methyl-piperazine derivatives have identified desmethyl metabolites as primary products. Therefore, a significant metabolite of Piperazine, 4-methyl-1-octanoyl- is expected to be 1-octanoyl-piperazine . Further metabolism of this initial product could lead to additional derivatives.

Hydroxylation of the octanoyl chain at various positions is also a probable metabolic route, leading to a series of hydroxylated metabolites. Additionally, oxidation of the piperazine ring can occur, potentially forming piperazine-N-oxide derivatives. The amide bond of the octanoyl group may also be susceptible to hydrolysis, which would yield 1-methylpiperazine (B117243) and octanoic acid .

While specific studies on Piperazine, 4-methyl-1-octanoyl- are not available, research on a structurally different piperazine derivative, 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, in rats revealed the formation of eight distinct metabolites. These included a desmethyl metabolite, N-formyl and N-acetyl metabolites, a product of phenyl monohydroxylation, and metabolites resulting from oxidation and ring-opening of the piperazine moiety. nih.gov This highlights the diverse metabolic possibilities for piperazine-containing structures.

A hypothetical table of potential primary metabolites of Piperazine, 4-methyl-1-octanoyl- in animal systems is presented below, based on established metabolic pathways for similar compounds.

| Potential Metabolite | Predicted Metabolic Origin |

| 1-Octanoyl-piperazine | N-demethylation of the parent compound |

| Hydroxylated-octanoyl-4-methyl-piperazine isomers | Oxidation of the octanoyl side chain |

| 4-Methyl-1-octanoyl-piperazine-N-oxide | Oxidation of the piperazine ring nitrogen |

| 1-Methylpiperazine | Hydrolysis of the amide bond |

| Octanoic acid | Hydrolysis of the amide bond |

| N-dealkylated and oxidized metabolites | Combination of N-dealkylation and oxidation |

Elucidation of Metabolic Pathways

The biotransformation of Piperazine, 4-methyl-1-octanoyl- is expected to proceed through several well-established metabolic pathways common to N-substituted piperazine compounds. These pathways are primarily categorized as Phase I reactions.

N-dealkylation is a major metabolic route for many piperazine derivatives. nih.gov In the case of Piperazine, 4-methyl-1-octanoyl-, this would involve the removal of the methyl group from the nitrogen at position 4, leading to the formation of 1-octanoyl-piperazine. This reaction is typically catalyzed by cytochrome P450 enzymes. nih.gov

Hydroxylation is another key Phase I metabolic pathway. This can occur at several positions on the molecule, including the aliphatic octanoyl chain. The resulting hydroxylated metabolites are more polar and thus more readily excreted. Aromatic hydroxylation is a common pathway for arylpiperazines, and while the octanoyl group is aliphatic, enzymatic oxidation of the alkyl chain is a common metabolic transformation. nih.gov

Acylation is a potential, though less common, pathway for the N-dealkylated metabolite. The resulting secondary amine of 1-octanoyl-piperazine could undergo acylation, for instance, with an acetyl group, to form an N-acetyl metabolite.

Oxidation can occur at multiple sites. The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides. The carbon atoms within the piperazine ring can also be oxidized, which can sometimes lead to ring-opening and the formation of more complex acidic metabolites. nih.gov Furthermore, the terminal methyl group of the octanoyl chain could be oxidized to a carboxylic acid.

The general metabolic pathways for piperazine-containing drugs are summarized in the following table:

| Metabolic Pathway | Description |

| N-Dealkylation | Removal of the N-methyl group. |

| Hydroxylation | Addition of a hydroxyl group to the octanoyl chain. |

| Oxidation | Formation of N-oxides or oxidation of the piperazine ring or alkyl chain. |

| Amide Hydrolysis | Cleavage of the amide bond to yield 1-methylpiperazine and octanoic acid. |

Involvement of Cytochrome P450 Enzymes and Other Biotransformation Systems

The metabolism of a vast number of pharmaceuticals is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. youtube.comnih.govnih.gov For piperazine-containing compounds, CYP enzymes are the main drivers of Phase I metabolism. nih.govresearchgate.net

Specifically, CYP3A4 and CYP2D6 are frequently implicated in the metabolism of piperazine derivatives. nih.govnih.gov CYP3A4 is known to be a major contributor to the N-dealkylation of many drugs containing a 4-aminopiperidine (B84694) or similar structural motif. nih.gov Therefore, it is highly probable that CYP3A4 is involved in the N-demethylation of Piperazine, 4-methyl-1-octanoyl-.

Beyond the CYP system, other biotransformation enzymes may play a role. For instance, if the amide bond is hydrolyzed, carboxylesterases could be involved. Following Phase I metabolism, the resulting metabolites, which are more polar, can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), would further increase water solubility and facilitate excretion. For example, hydroxylated metabolites could be conjugated with glucuronic acid or sulfate (B86663).

The following table summarizes the likely enzymatic involvement in the metabolism of Piperazine, 4-methyl-1-octanoyl-:

| Enzyme Family | Predicted Role |

| Cytochrome P450 (CYP) | Primary enzymes for Phase I metabolism, including N-dealkylation, hydroxylation, and oxidation. CYP3A4 and CYP2D6 are likely major contributors. |

| Carboxylesterases | Potential involvement in the hydrolysis of the amide linkage. |

| UDP-glucuronosyltransferases (UGTs) | Catalyze the conjugation of hydroxylated metabolites with glucuronic acid (Phase II). |

| Sulfotransferases (SULTs) | Catalyze the conjugation of hydroxylated metabolites with sulfate (Phase II). |

Tissue Distribution and Excretion Mechanisms in Preclinical Species

The physicochemical properties of Piperazine, 4-methyl-1-octanoyl-, particularly its lipophilicity due to the octanoyl chain, will influence its tissue distribution. Generally, piperazine derivatives are known to distribute extensively into tissues. nih.gov It is expected that after administration, the compound would be absorbed and distributed throughout the body, with potential for accumulation in tissues with high lipid content.

Studies on other basic molecules have shown that they tend to distribute well into tissues such as the lung, spleen, liver, and kidney. nih.gov The distribution into specific tissues can also be influenced by binding to macromolecules like phospholipids. nih.gov

Excretion of the parent compound and its metabolites would likely occur through both renal and fecal routes. The more polar metabolites formed during Phase I and Phase II metabolism are expected to be primarily excreted in the urine. Unchanged parent drug and less polar metabolites may be excreted in the feces, potentially following biliary excretion. Studies on other piperazine derivatives have shown that the fecal route can be a major pathway of elimination. researchgate.net

The excretion mechanisms would involve glomerular filtration and active tubular secretion for renal clearance, and biliary transport systems for elimination into the feces.

Comparative Metabolism Studies Across Different Preclinical Species

Metabolic pathways can exhibit significant interspecies differences, which is a critical consideration in preclinical development. youtube.com While no specific comparative metabolism studies exist for Piperazine, 4-methyl-1-octanoyl-, general patterns have been observed for other piperazine-containing drugs.

For instance, studies on phenothiazine (B1677639) drugs with piperazine substituents have shown the formation of identical metabolites in humans, rats, and dogs, although the quantitative proportions of these metabolites can vary. nih.gov Research on the metabolism of apixaban, another nitrogen-containing heterocyclic compound, in mice, rats, rabbits, dogs, and humans also revealed that while all human metabolites were found in the animal species studied, there were quantitative differences in the plasma and excretion profiles. researchgate.net

It is common for the expression and activity of CYP enzymes to differ between species. For example, the relative importance of CYP3A4 and CYP2D6 in the metabolism of a compound can vary between rats, dogs, and monkeys. Such differences can lead to variations in the rate of metabolism and the profile of metabolites formed.

Therefore, it is plausible that while the primary metabolic pathways for Piperazine, 4-methyl-1-octanoyl- (N-dealkylation, hydroxylation, oxidation) would be conserved across common preclinical species like rats and dogs, the relative abundance of specific metabolites could differ. A comprehensive preclinical program would typically involve characterizing the metabolite profiles in multiple species to identify the most appropriate animal model for predicting human metabolism.

A hypothetical comparison of metabolism across species is presented below:

| Species | Predicted Metabolic Characteristics |

| Rat | Extensive metabolism is expected, with N-dealkylation and hydroxylation as major pathways. The profile of excreted metabolites may show a balance between urinary and fecal routes. |

| Dog | Similar metabolic pathways to the rat are likely, but potential quantitative differences in CYP-mediated reactions could lead to a different metabolite ratio. |

| Monkey | Often considered a closer model to humans for drug metabolism. The metabolite profile in monkeys would be crucial for predicting human metabolites. |

Advanced Analytical Methodologies for Research on Piperazine, 4 Methyl 1 Octanoyl

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic techniques are indispensable for the unambiguous confirmation of a molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Piperazine (B1678402), 4-methyl-1-octanoyl-, one would expect to see distinct signals for the N-methyl group, the piperazine ring protons (which would appear as complex multiplets), and the various methylene (B1212753) and methyl protons of the octanoyl chain.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, including the carbonyl carbon of the amide group, the carbons of the piperazine ring, the N-methyl carbon, and the carbons of the octanoyl chain. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals. While specific spectra for Piperazine, 4-methyl-1-octanoyl- are not available, data from related structures like 1-amino-4-methylpiperazine (B1216902) can provide expected chemical shift regions.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Piperazine, 4-methyl-1-octanoyl-

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Amide Carbonyl (C=O) | - | ~172 | No attached proton. |

| Piperazine Ring (CH₂) | ~2.3-2.5 and ~3.4-3.6 | ~45-55 | Two sets of non-equivalent protons adjacent to the two different nitrogen atoms. |

| N-CH₃ | ~2.2-2.3 | ~46 | Singlet signal. |

| α-CH₂ (Octanoyl) | ~2.2-2.4 | ~34 | Triplet, adjacent to C=O. |

| β-CH₂ (Octanoyl) | ~1.5-1.7 | ~25 | Multiplet. |

| Other CH₂ (Octanoyl) | ~1.2-1.4 | ~22-31 | Overlapping multiplets. |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of Piperazine, 4-methyl-1-octanoyl- would be dominated by characteristic absorption bands. The most prominent would be the strong C=O stretching vibration of the tertiary amide group, typically found in the region of 1630-1680 cm⁻¹. Other key bands would include the C-H stretching vibrations of the aliphatic methyl and methylene groups just below 3000 cm⁻¹, and various C-N stretching vibrations. Comparing the spectrum to that of the starting materials (e.g., 1-methylpiperazine) would confirm the addition of the octanoyl group.

Table 5: Characteristic FT-IR Absorption Bands for Piperazine, 4-methyl-1-octanoyl-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Aliphatic C-H | Stretching | 2850-2960 | Medium-Strong | |

| Amide C=O | Stretching | 1630-1680 | Strong | |

| Aliphatic C-N | Stretching | 1020-1250 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of "Piperazine, 4-methyl-1-octanoyl-". By providing the exact mass of the molecule and its fragments with high accuracy (typically to within 5 ppm), HRMS allows for the determination of the elemental composition, a critical step in structural confirmation.

The theoretical exact mass of the protonated molecule [M+H]⁺ of "Piperazine, 4-methyl-1-octanoyl-" (C₁₃H₂₆N₂O) is 227.2118 Da. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can experimentally measure this mass with a high degree of precision, thereby confirming the elemental formula.

While specific experimental HRMS fragmentation data for "Piperazine, 4-methyl-1-octanoyl-" is not widely available in the published literature, a predicted fragmentation pattern can be postulated based on the known fragmentation of other N-acylated piperazine derivatives and general principles of mass spectrometry. xml-journal.netresearchgate.net The primary sites of fragmentation in the molecule are expected to be the amide bond and the piperazine ring.

Under electron ionization (EI) or collision-induced dissociation (CID), the following fragmentation pathways are likely:

Alpha-cleavage at the carbonyl group: This is a common fragmentation pathway for amides and would result in the formation of the octanoyl cation or related acylium ions.

Cleavage of the piperazine ring: The piperazine ring can undergo characteristic fragmentation, leading to the loss of ethyleneimine or other smaller fragments. xml-journal.net

Fragmentation of the N-methylpiperazine moiety: The bond between the carbonyl carbon and the piperazine nitrogen is susceptible to cleavage, which would generate an ion corresponding to the N-methylpiperazine fragment.

A study on the mass fragmentation characteristics of piperazine analogues using electrospray ionization tandem mass spectrometry (ESI-MS/MS) revealed that the C-N bonds within the piperazine ring and the bonds connecting the piperazine ring to its substituents are prone to cleavage, resulting in characteristic fragment ions. xml-journal.net For N-acylated piperazines, cleavage of the amide bond is a prominent fragmentation pathway. researchgate.net

Table 1: Predicted HRMS Fragmentation Data for Piperazine, 4-methyl-1-octanoyl-

| Predicted Fragment Ion | Predicted m/z | Possible Elemental Composition | Description of Fragmentation |

| [C₈H₁₅O]⁺ | 127.1117 | C₈H₁₅O | Cleavage of the amide C-N bond (octanoyl cation) |

| [C₅H₁₁N₂]⁺ | 99.0917 | C₅H₁₁N₂ | Cleavage of the amide C-N bond (methylpiperazine fragment) |

| [C₅H₉N]⁺ | 83.0729 | C₅H₉N | Fragmentation of the piperazine ring |

| [C₄H₉N₂]⁺ | 85.0760 | C₄H₉N₂ | Loss of a methyl group and subsequent ring cleavage |

| [C₇H₁₃]⁺ | 97.1012 | C₇H₁₃ | Fragmentation of the octanoyl chain |

It is important to note that this table represents a predicted fragmentation pattern. Experimental verification using HRMS is necessary for definitive structural confirmation.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For "Piperazine, 4-methyl-1-octanoyl-", while the octanoyl group provides some lipophilicity, derivatization of the tertiary amine in the piperazine ring is generally not necessary for improving volatility for gas chromatography (GC). However, in certain analytical scenarios, derivatization strategies can be employed to enhance detection sensitivity, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

For related piperazine compounds that contain a secondary amine, derivatization is often essential for GC analysis to reduce polarity and improve peak shape. Common derivatizing agents for piperazines include acylating agents.

While "Piperazine, 4-methyl-1-octanoyl-" already possesses an acyl group, further derivatization is not a common strategy for this specific molecule. However, understanding the derivatization of the parent piperazine structure is relevant. For instance, piperazine itself can be acylated to improve its chromatographic properties. A study on the analysis of piperazine derivatives showed that perfluoroacylation did not alter the fundamental fragmentation pathway but did affect the relative abundance of some fragment ions. nih.gov

In the context of LC-MS, derivatization can be used to introduce a readily ionizable group or a group that enhances chromatographic retention. For example, reagents that introduce a permanently charged moiety can significantly improve ionization efficiency in electrospray ionization (ESI).

Table 2: Potential Derivatization Strategies for Analogs of Piperazine, 4-methyl-1-octanoyl-

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage | Relevant Techniques |

| Acetic Anhydride | Secondary Amine (on parent piperazine) | N-acetyl derivative | Increased volatility, improved peak shape | GC-MS |

| Trifluoroacetic Anhydride (TFAA) | Secondary Amine (on parent piperazine) | N-trifluoroacetyl derivative | Increased volatility, improved peak shape, electron-capturing for ECD | GC-MS, GC-ECD |

| 3-Nitrophenylhydrazine | Carbonyl group (if modified) | Hydrazone derivative | Enhanced UV absorbance and ionization | LC-UV, LC-MS |

These strategies are more applicable to precursors or metabolites of "Piperazine, 4-methyl-1-octanoyl-" that may contain reactive secondary amine or carbonyl functionalities. The application of derivatization would depend on the specific analytical challenge, such as the complexity of the sample matrix and the required level of sensitivity.

Future Directions and Research Opportunities for Piperazine, 4 Methyl 1 Octanoyl

Development of Novel Analogs with Tailored Preclinical Biological Activities and Selectivity

A crucial step in realizing the therapeutic potential of Piperazine (B1678402), 4-methyl-1-octanoyl- involves the systematic design and synthesis of novel analogs. The goal of this medicinal chemistry effort is to refine the molecule's structure to achieve desired biological activities and selectivity. researchgate.net This process of lead optimization aims to enhance potency, improve pharmacokinetic profiles, and minimize off-target effects. researchgate.net

Structure-activity relationship (SAR) studies will be fundamental to this process. nih.gov By methodically altering different parts of the molecule—such as the length and branching of the octanoyl chain, the position and nature of the methyl group on the piperazine ring, and by introducing various substituents—researchers can gain insights into how these modifications influence biological effects. researchgate.net For instance, the introduction of different functional groups can significantly impact a compound's pharmacological properties. researchgate.net

The development of new analogs can draw inspiration from successful strategies applied to other piperazine-containing compounds. For example, in the development of anticancer agents, modifications to the piperazine ring have led to compounds with significant antiproliferative effects. mdpi.comnih.gov Similarly, in the pursuit of central nervous system (CNS) active agents, altering the substituents on the piperazine ring has been shown to modulate receptor binding affinity. researchgate.netnih.gov

Table 1: Hypothetical Analogs of Piperazine, 4-methyl-1-octanoyl- and Their Research Focus

| Analog ID | Modification | Rationale | Potential Preclinical Activity to Investigate |

| PMO-A1 | Varying acyl chain length (C6-C12) | Explore impact on lipophilicity and target engagement | Anticancer, Antimicrobial |

| PMO-A2 | Substitution on the piperazine ring | Modulate receptor selectivity and pharmacokinetic properties | Neuroprotective, Anti-inflammatory |

| PMO-A3 | Introduction of aromatic moieties | Enhance binding affinity through pi-stacking interactions | Enzyme inhibition |

| PMO-A4 | Chiral separation of isomers | Investigate stereospecific interactions with biological targets | Receptor antagonism/agonism |

Integration of Systems Biology Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of how Piperazine, 4-methyl-1-octanoyl- and its analogs affect biological systems, the integration of systems biology is paramount. nih.govfrontiersin.org This approach moves beyond a single-target perspective to explore the broader impact of a compound on complex cellular networks. nih.govresearchgate.net

By employing high-throughput technologies such as genomics, proteomics, and metabolomics, researchers can generate vast datasets detailing the molecular changes induced by the compound. nih.gov These "omics" data can then be computationally analyzed to reconstruct gene networks and identify key pathways that are modulated. nih.govfrontiersin.org This can help in elucidating the mechanism of action (MoA), identifying potential off-target effects, and discovering novel biomarkers for drug response. frontiersin.org

For a compound like Piperazine, 4-methyl-1-octanoyl-, a systems biology approach could reveal, for example, that its primary effects are on lipid metabolism, but that it also influences inflammatory signaling pathways. This comprehensive view is essential for predicting both efficacy and potential liabilities early in the drug discovery process. benthamscience.com

Exploration of New Therapeutic Areas Based on Preclinical Findings (excluding human applications)

The structural features of Piperazine, 4-methyl-1-octanoyl- suggest several potential therapeutic areas for preclinical exploration. The piperazine core is present in drugs targeting a wide range of conditions, including cancer, infectious diseases, and neurological disorders. researchgate.netfirstwordpharma.comontosight.ai The octanoyl group, a medium-chain fatty acid derivative, points towards potential roles in metabolic or inflammatory processes.

Preclinical studies could investigate the efficacy of this compound and its analogs in various disease models. For example, its antiproliferative activity could be tested against a panel of cancer cell lines. firstwordpharma.comnih.gov Its antimicrobial properties could be evaluated against various bacterial and fungal strains. researchgate.net Furthermore, given the prevalence of piperazine derivatives in CNS-acting drugs, its potential as a neuroprotective or anti-inflammatory agent in models of neurodegenerative diseases could be explored. researchgate.netnih.gov The discovery of dual-acting compounds, for instance, those with both antihistamine and sigma-1 receptor activity, highlights the potential for novel therapeutic applications. nih.gov

Advanced Preclinical Models for Efficacy and Mechanistic Studies

To obtain more physiologically relevant data on the efficacy and mechanism of Piperazine, 4-methyl-1-octanoyl-, the use of advanced preclinical models is essential. nih.gov While traditional 2D cell cultures are useful for initial screening, they often fail to replicate the complexity of a living organism. biobide.com

More sophisticated models can provide a better bridge between in vitro findings and in vivo outcomes. These include:

3D Cell Cultures and Organoids: These models more accurately mimic the three-dimensional structure and cell-cell interactions of tissues, providing a more realistic environment to study drug effects. biobide.com

Organ-on-a-chip Models: These microfluidic devices can simulate the function of entire organs, allowing for the study of drug metabolism and toxicity in a more integrated system. nih.gov

Genetically Engineered and Humanized Animal Models: These models can be designed to better represent human diseases, providing more accurate predictions of efficacy. nih.gov For instance, xenograft models are commonly used in cancer research to evaluate the in vivo antitumor activity of compounds. firstwordpharma.com

Alternative Animal Models: Species like zebrafish are increasingly used in early-stage drug discovery due to their genetic homology with humans, rapid development, and cost-effectiveness. biobide.com

Computational-Experimental Synergy in Design and Characterization

The synergy between computational and experimental approaches is a powerful driver of modern drug discovery. nih.gov For a novel compound like Piperazine, 4-methyl-1-octanoyl-, this integrated strategy can significantly accelerate the research and development process.

Computational tools can be employed at various stages:

In Silico Screening: Virtual libraries of analogs can be screened against known protein targets to prioritize the synthesis of the most promising compounds.

Molecular Docking and Dynamics Simulations: These methods can predict how a compound binds to its target protein, providing insights into the key interactions that determine affinity and selectivity. nih.gov This information can guide the rational design of more potent and selective analogs. nih.gov

ADMET Prediction: Computational models can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, helping to identify potential liabilities early on.

The predictions from these computational studies can then be validated through targeted experimental work, creating an iterative cycle of design, synthesis, and testing that can efficiently lead to optimized drug candidates. nih.gov This approach has been successfully used to identify and optimize ligands for various biological targets, including sigma receptors. nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.